DHMEQ (racemate)

Description

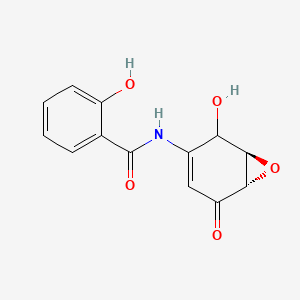

Dehydroxymethylepoxyquinomicin (DHMEQ) is a synthetic inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor central to inflammation, apoptosis, and cancer progression. Derived from the microbial metabolite epoxyquinomicin C, DHMEQ was structurally optimized to inhibit NF-κB by targeting its nuclear translocation and DNA-binding activity . The racemic form of DHMEQ (a 1:1 mixture of enantiomers) is widely used in preclinical studies due to its efficacy and tolerability in animal models. Its mechanism involves covalent binding to Rel-family proteins (e.g., p65, p50), blocking their nuclear localization and transcriptional activation of pro-survival genes like Bcl-2, XIAP, and MMP-9 .

- Anti-tumor effects: Suppression of hormone-refractory prostate cancer, cholangiocarcinoma (CCA), and breast carcinoma at doses of 10–20 mg/kg in mice .

- Chemosensitization: Reversal of paclitaxel resistance in undifferentiated thyroid cancer (TC) and Adriamycin-resistant breast cancer .

- Anti-inflammatory activity: Amelioration of cyclosporine A-induced nephrotoxicity and lupus nephritis by inhibiting NF-κB-driven cytokine production (e.g., TNF-α, IL-6) .

Properties

Molecular Formula |

C13H11NO5 |

|---|---|

Molecular Weight |

261.23 g/mol |

IUPAC Name |

2-hydroxy-N-[(1R,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |

InChI |

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10?,11-,12-/m1/s1 |

InChI Key |

IUOMATKBBPCLFR-PQDIPPBSSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@@H](C2O)O3)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DHMEQ involves a chemoenzymatic approach. One of the key steps includes the use of Burkholderia cepacia lipase-catalyzed hydrolysis. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-Epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This is followed by lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give the desired enantiomer in an enantiomerically pure state. Several chemical transformation steps from the enzyme reaction product yield DHMEQ without any loss of stereochemical purity .

Industrial Production Methods

Industrial production methods for DHMEQ are not extensively documented in the literature. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring the production of high-purity DHMEQ.

Chemical Reactions Analysis

Types of Reactions

DHMEQ undergoes various chemical reactions, including:

Oxidation: DHMEQ can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in DHMEQ.

Substitution: Substitution reactions can occur at various positions on the DHMEQ molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

DHMEQ has a wide range of scientific research applications, including:

Mechanism of Action

DHMEQ exerts its effects by directly binding to and inactivating components of NF-κB. NF-κB is a transcription factor that promotes the expression of many inflammatory mediators. By inhibiting NF-κB, DHMEQ reduces the expression of these mediators, thereby exerting anti-inflammatory and anticancer effects. The compound has been shown to inhibit both the early and late phases of cancer metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

NF-κB inhibitors vary in specificity, mechanisms, and clinical applicability. Below is a comparative analysis of DHMEQ with other compounds:

Caffeic Acid Phenethyl Ester (CAPE)

Key Insight : DHMEQ achieves comparable anti-tumor effects at 1/4 the treatment duration of CAPE, highlighting its superior potency .

Cyclosporine A

Key Insight : DHMEQ mitigates cyclosporine A’s nephrotoxic side effects, suggesting utility in combination therapies .

Proteasome Inhibitors (MG132, Bortezomib)

Key Insight : DHMEQ’s upstream inhibition of NF-κB avoids proteasome-related toxicity, making it safer for chronic use .

Gliotoxin and Arsenic Trioxide

Key Insight : DHMEQ’s specificity for NF-κB reduces off-target apoptosis in healthy cells, a limitation of gliotoxin and arsenic .

Research Findings and Data Tables

Efficacy in Preclinical Cancer Models

Q & A

Basic: How do the biological activities of DHMEQ enantiomers differ, and how should researchers account for this in experimental design?

Answer:

The racemic mixture of DHMEQ comprises two enantiomers: (-)-DHMEQ (eutomer) is a potent NF-κB inhibitor with an IC50 of 20 µg/mL, while (+)-DHMEQ activates the antioxidant transcription factor Nrf2 . Researchers must verify enantiomeric purity using chiral chromatography and select the appropriate enantiomer based on the target pathway. For example, in inflammation studies, (-)-DHMEQ is preferred due to its NF-κB suppression, whereas (+)-DHMEQ is used to study oxidative stress responses. Dose-response curves should be established for each enantiomer to avoid confounding effects from residual racemate .

Basic: What in vivo models are validated for studying DHMEQ’s anti-inflammatory effects, and what dosing protocols are recommended?

Answer:

Validated models include dextran-sulfate-sodium (DSS)-induced colitis in mice, where DHMEQ (5 mg/kg/day intraperitoneal) reduced Disease Activity Index (DAI) from 3.1 to 0.6 , and pristane-induced lupus, where DHMEQ (14 mg/kg) decreased anti-dsDNA antibodies by 60% . Dosing should account for rapid peritoneal cavity localization and short systemic half-life (~30 minutes); split doses or sustained-release formulations may improve efficacy . Include vehicle controls to isolate drug-specific effects.

Advanced: How can contradictory results in DHMEQ studies (e.g., macrophage phagocytosis variability) be systematically addressed?

Answer:

Contradictions often arise from cell-type-specific responses (e.g., DHMEQ inhibits phagocytosis in RAW264.7 cells but not in bone marrow-derived macrophages) or divergent experimental conditions (e.g., LPS concentration, exposure duration) . Mitigate this by:

- Standardizing protocols (e.g., LPS dose: 100 ng/mL for BMMs).

- Replicating experiments across multiple cell lines or primary cells.

- Using transcriptomic profiling (RNA-seq) to identify context-dependent signaling nodes .

Advanced: What statistical methods are appropriate for analyzing DHMEQ’s efficacy in preclinical studies?

Answer:

Non-parametric tests (e.g., Kruskal-Wallis with Dunn’s post hoc) are recommended for skewed data, such as cytokine levels in small cohorts (n=5–10/group) . For normally distributed data (e.g., antibody titers in lupus models), use one-way ANOVA with Tukey’s correction. Power analysis should determine sample size to detect ≥30% effect size (α=0.05, β=0.2) .

Advanced: How can racemate data inform studies of single enantiomers under regulatory guidelines?

Answer:

Regulatory frameworks permit "bridging studies" to extrapolate racemate data to enantiomers if pharmacokinetic (PK) and pharmacodynamic (PD) profiles are comparable. For example, compare (-)-DHMEQ’s NF-κB inhibition potency to the racemate using luciferase reporter assays. Justify deviations (e.g., altered toxicity profiles) with enantiomer-specific toxicity screens (e.g., hepatic CYP450 activity) .

Advanced: What methodologies optimize DHMEQ combination therapies (e.g., with cisplatin) while minimizing toxicity?

Answer:

In xenograft models, DHMEQ (10 mg/kg) synergizes with cisplatin (2 mg/kg) without additive weight loss, suggesting independent toxicity pathways . Use factorial experimental designs to identify synergistic doses. Monitor biomarkers (e.g., serum ALT for hepatotoxicity) and employ isobolographic analysis to quantify synergy .

Advanced: How does DHMEQ modulate macrophage polarization, and what functional assays are critical for validation?

Answer:

(-)-DHMEQ inhibits LPS-induced M1 polarization by blocking NF-κB-driven TNF-α/IL-6 secretion. Assess polarization via:

- Flow cytometry (CD80<sup>+</sup> for M1, CD206<sup>+</sup> for M2).

- Phagocytosis assays (fluorescent E. coli uptake).

- Metabolic profiling (e.g., Seahorse analysis for glycolytic flux) .

Advanced: What strategies ensure reproducibility in DHMEQ studies given batch-to-batch variability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.